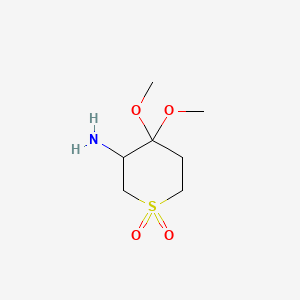
3-Amino-4,4-dimethoxy-1lambda6-thiane-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4,4-dimethoxy-1lambda6-thiane-1,1-dione is a sulfur-containing heterocyclic compound It is characterized by the presence of an amino group at the third position and two methoxy groups at the fourth position on a thiane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4,4-dimethoxy-1lambda6-thiane-1,1-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a thiane derivative with an amino group and methoxy groups in the presence of a suitable catalyst. The reaction conditions often include specific temperatures, solvents, and reaction times to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4,4-dimethoxy-1lambda6-thiane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of amino or methoxy-substituted derivatives .
Scientific Research Applications
3-Amino-4,4-dimethoxy-1lambda6-thiane-1,1-dione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Amino-4,4-dimethoxy-1lambda6-thiane-1,1-dione involves its interaction with specific molecular targets and pathways. The amino and methoxy groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The sulfur atom in the thiane ring can also participate in redox reactions, affecting the compound’s overall reactivity and biological effects .
Comparison with Similar Compounds
Similar Compounds
1-imino-4,4-dimethoxy-1lambda6-thian-1-one: This compound has a similar thiane ring structure but with an imino group instead of an amino group.
3-amino-4-methoxy-1lambda6-thiolane-1,1-dione: This compound has a similar amino and methoxy substitution pattern but with a thiolane ring instead of a thiane ring.
Uniqueness
3-Amino-4,4-dimethoxy-1lambda6-thiane-1,1-dione is unique due to its specific substitution pattern and the presence of both amino and methoxy groups on the thiane ring. This combination of functional groups and ring structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H15NO4S |
|---|---|
Molecular Weight |
209.27 g/mol |
IUPAC Name |
4,4-dimethoxy-1,1-dioxothian-3-amine |
InChI |
InChI=1S/C7H15NO4S/c1-11-7(12-2)3-4-13(9,10)5-6(7)8/h6H,3-5,8H2,1-2H3 |
InChI Key |
VFTBLAAWEOQCML-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CCS(=O)(=O)CC1N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methylidenespiro[2.5]octane](/img/structure/B13469002.png)
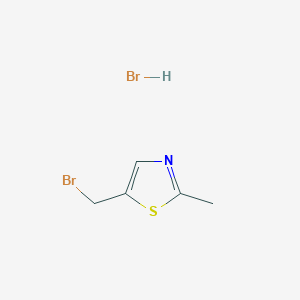
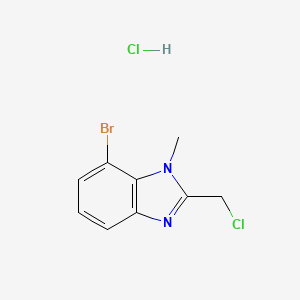
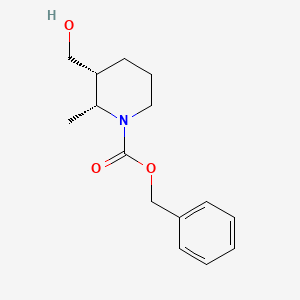
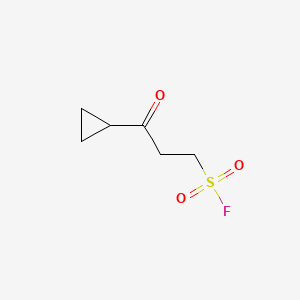
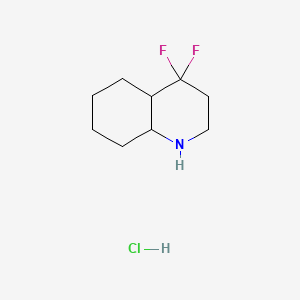
![2-Azaspiro[3.5]nonan-5-ol](/img/structure/B13469037.png)
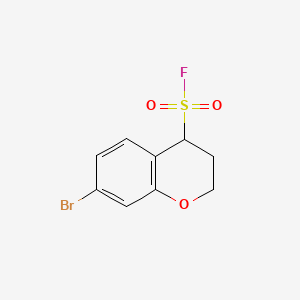
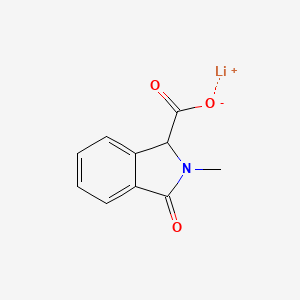
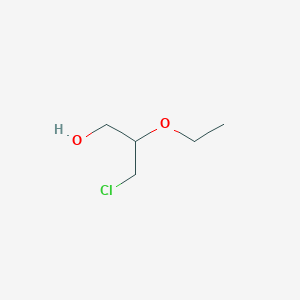
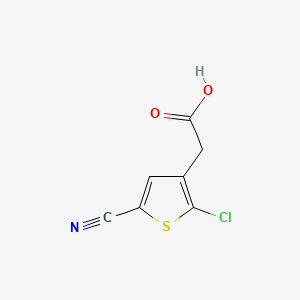
![Potassium trifluoro(1H-pyrrolo[2,3-b]pyridin-5-yl)borate](/img/structure/B13469058.png)
![3-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13469066.png)
![2-{2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.1.1]heptan-4-yl}acetic acid](/img/structure/B13469069.png)
